3beta-Hydroxyporiferast-5-en-7-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 3beta-Hydroxyporiferast-5-en-7-one is characterized by a β-lactam structure . The compound’s structure can be analyzed using techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3beta-Hydroxyporiferast-5-en-7-one are essential for understanding its interaction with biological environments . These properties include hardness, topography, and hydrophilicity .Scientific Research Applications
Synthesis and Derivation Applications : A study by Lobastova et al. (2009) describes the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxy-androst-5-en-17-one (DHEA) via microbial 7alpha-hydroxylation, highlighting its potential in producing novel vitamin D derivatives (Lobastova et al., 2009).
Steroidogenesis Studies : Wiebe (1976) explored the activities of hydroxysteroid dehydrogenases in rat Leydig cells, providing insights into the role of 3beta-hydroxysteroids in testicular biosynthesis and sexual maturation (Wiebe, 1976).
Enzymatic Properties and Applications : Tomioka et al. (1976) investigated the enzymatic properties of 3beta-hydroxysteroid oxidase, revealing its potential applications in steroid oxidation processes (Tomioka et al., 1976).
Biological Effects in Cell Studies : Piir et al. (2006) synthesized derivatives of 3beta-hydroxysteroids and studied their effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells, indicating their potential in cellular metabolism research (Piir et al., 2006).
Role in Ovarian Follicle Development : Research by Bao et al. (1997) on bovine ovarian follicles showed that expression of mRNA encoding 3beta-HSD correlates with follicular size and selection, suggesting its importance in reproductive biology (Bao et al., 1997).
Modulation in Placenta : A study by Chavatte et al. (1995) on equine placenta demonstrated how pregnenolone and progesterone metabolites modulate 3beta-HSD activity, indicating its significance in gestational biology (Chavatte et al., 1995).
Anti-inflammatory Applications : Chaubal et al. (2003) isolated a steroid from Acacia nilotica showing anti-inflammatory activity, underscoring the potential of 3beta-hydroxysteroids in therapeutic applications (Chaubal et al., 2003).
Analytical Methods Development : Higashi et al. (2005) developed a method to increase the sensitivity of 3beta-hydroxy-5-ene steroids in LC-APCI-MS, which could be significant for analytical chemistry (Higashi et al., 2005).
Molecular Biology Insights : Simard et al. (2005) provided extensive insights into the molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family, crucial for understanding steroid hormone formation (Simard et al., 2005).
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-HPYBIPJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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